molecular formula C6H13NO3 B13283001 (2S)-2-Amino-4-hydroxyhexanoic acid

(2S)-2-Amino-4-hydroxyhexanoic acid

Cat. No.: B13283001
M. Wt: 147.17 g/mol
InChI Key: DMCRWAJLYOEMSK-AKGZTFGVSA-N
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Description

(2S)-2-Amino-4-hydroxyhexanoic acid is an unusual amino acid of significant interest in medicinal chemistry and biochemical research. Unusual amino acids serve as critical tools for probing biological pathways and are often investigated for their potential bioactive properties. Related hydroxy-amino acids have been studied for various biological activities. For instance, 2-amino-5-hydroxyhexanoic acid, isolated from natural sources, has demonstrated promising antidyslipidemic and antioxidant activity in research models, highlighting the potential of this compound class in metabolic disorder studies . Furthermore, the (2S)-stereochemistry is often crucial for biological recognition and function, making the enantiopure form essential for specific research applications. This product is provided as a high-purity compound for research purposes only. Researchers can leverage this compound as a building block for peptide synthesis, a precursor for more complex molecules, or a standard in analytical studies. It is strictly for use in laboratory research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-4-hydroxyhexanoic acid

InChI

InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1

InChI Key

DMCRWAJLYOEMSK-AKGZTFGVSA-N

Isomeric SMILES

CCC(C[C@@H](C(=O)O)N)O

Canonical SMILES

CCC(CC(C(=O)O)N)O

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Definitive Structure Assignment

The unambiguous assignment of the constitution of (2S)-2-Amino-4-hydroxyhexanoic acid is achieved through the synergistic application of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the identification of key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the mapping of the molecular skeleton and the chemical environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each non-exchangeable proton are observed. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling patterns (J-coupling) reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on computational models and typical values for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Carboxyl)-~175-180
C2 (α-carbon)~3.5-3.8~55-60
C3~1.6-1.8~30-35
C4 (CH-OH)~3.8-4.1~65-70
C5~1.4-1.6~35-40
C6~0.9-1.0~10-15

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Common ionization techniques for such a molecule include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. Characteristic fragmentation pathways for α-amino acids often involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) from the carboxyl group.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zExpected Fragmentation
[M+H]⁺C₆H₁₄NO₃⁺148.0968-
[M-H₂O+H]⁺C₆H₁₂NO₂⁺130.0863Loss of water
[M-CO₂H₂+H]⁺C₅H₁₂NO⁺102.0913Loss of formic acid

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxyl group, and various C-H, C-N, and C-O stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially for the carbon backbone vibrations.

Table 3: Typical Vibrational Spectroscopy Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H (Carboxyl)Stretching2500-3300 (broad)-
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600
N-H (Amine)Stretching3300-35003300-3500
C-H (Alkyl)Stretching2850-29602850-2960
C=O (Carboxyl)Stretching1700-17301700-1730
N-H (Amine)Bending1580-1650-
C-O (Alcohol)Stretching1050-11501050-1150

Chiral Analysis and Absolute Configuration Determination

Given the presence of at least one stereocenter at the α-carbon, the determination of the enantiomeric purity and the absolute configuration of this compound is crucial. The "(2S)" designation indicates a specific three-dimensional arrangement of the atoms around this chiral center. A second chiral center exists at the C4 position, meaning diastereomers are possible.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for assessing the enantiomeric purity of chiral compounds.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For amino acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin (B549263), are often effective. researchgate.netsigmaaldrich.com The differential interaction leads to different retention times for the (2S) and (2R) enantiomers, allowing for their separation and quantification. The mobile phase composition, including the type of organic modifier, pH, and additives, is optimized to achieve baseline separation. researchgate.net

Chiral GC: For GC analysis, the amino acid must first be derivatized to increase its volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. The resulting derivatives can then be separated on a chiral GC column. This method is highly sensitive and can provide accurate determination of the enantiomeric excess.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carboxyl n→π* transition in α-amino acids typically gives rise to a CD band in the 210-220 nm region. For L-amino acids (which includes the (2S) configuration for most proteinogenic amino acids), this transition generally results in a positive Cotton effect. The sign and magnitude of the Cotton effect can be used to assign the absolute configuration at the α-carbon.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. A positive Cotton effect in the ORD spectrum corresponds to a positive peak at a longer wavelength and a negative trough at a shorter wavelength.

The combination of these chiroptical techniques provides a reliable method for confirming the (2S) configuration of 2-Amino-4-hydroxyhexanoic acid.

X-ray Crystallography of this compound and its Derivatives

As of the latest literature reviews, a definitive crystal structure of this compound, also known as 4-hydroxyisoleucine (B15566), has not been reported. However, extensive research has been conducted on the stereochemistry of the isomers of 4-hydroxyisoleucine isolated from fenugreek (Trigonella foenum-graecum). The major isomer identified is (2S,3R,4S)-4-hydroxyisoleucine, which constitutes about 90% of the total 4-hydroxyisoleucine content in the seeds. The minor isomer has been identified as (2R,3R,4S)-4-hydroxyisoleucine. researchgate.net The stereochemical configurations of these compounds have been determined through synthesis and spectroscopic methods, providing a foundational understanding of their three-dimensional structure. researchgate.net

Computational Chemistry Approaches to Conformational Analysis and Spectroscopic Prediction

In the absence of experimental crystallographic data, computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for investigating the structural and electronic properties of 4-hydroxyisoleucine. frontiersin.orgnih.gov

A comprehensive computational study employing DFT has provided significant insights into the molecule's physicochemical properties, pharmacokinetics, and drug-likeness. frontiersin.orgnih.govfrontiersin.org These studies have explored various conformations of 4-hydroxyisoleucine to predict its behavior and stability. frontiersin.orgresearchgate.net

The analysis of several isomers using the B3LYP/Def2TZVP method with implicit water effects has revealed that the molecule is flexible and can adopt several low-lying structural conformations. researchgate.net This flexibility, characterized by the ratio of rotatable bonds to rigid bonds, is a key factor in its ability to interact with biological targets. frontiersin.org

Computational predictions of spectroscopic properties, while not a direct substitute for experimental data, offer valuable information for structural confirmation. The calculated parameters from DFT studies, such as molecular orbital energies and electronic transitions, can be correlated with experimental techniques like UV-Vis spectroscopy. frontiersin.orgresearchgate.net For instance, the calculated topological polar surface area (TPSA) of 83.55 Ų and a logP value of -2.63 suggest that 4-hydroxyisoleucine is a polar molecule with good aqueous solubility. frontiersin.org

The following interactive table summarizes key computed physicochemical and pharmacokinetic properties of 4-hydroxyisoleucine based on computational studies. frontiersin.orgfrontiersin.org

PropertyPredicted ValueMethod/Rule
Molecular Weight147.09 g/mol ---
Topological Polar Surface Area (TPSA)83.55 Ų---
logP (Octanol/Water Partition Coefficient)-2.63---
Aqueous Solubility (logS)0.06---
Number of Stereo Centers3---
Human Intestinal Absorption (HIA)Low (<30%)ADMETLab 2.0
Blood-Brain Barrier PermeationYesADMETLab 2.0
P-glycoprotein (Pgp) SubstrateNo (Score: 0.05)ADMETLab 2.0
P-glycoprotein (Pgp) InhibitorNo (Score: 0.01)ADMETLab 2.0
Lipinski's Rule of FiveCompliant---
Pfizer RuleCompliant---
GSK RuleCompliant---

These computational findings underscore the utility of in silico methods for characterizing molecules like this compound, providing a robust framework for further experimental investigation and potential applications. frontiersin.orgnih.gov

Occurrence and Distribution in Biological Systems

Exploration of Natural Occurrence in Prokaryotic and Eukaryotic Organisms

The search for novel metabolites like (2S)-2-Amino-4-hydroxyhexanoic acid involves systematic screening of diverse biological sources. The presence of structurally related compounds across different kingdoms suggests potential avenues for its discovery.

Microbial fermentation is a cornerstone for the industrial production of various amino acids, primarily utilizing strains of Corynebacterium glutamicum and Escherichia coli. researchgate.netdiaion.com The screening of microbial fermentation broths is a common strategy for discovering novel bioactive compounds, including non-standard amino acids. While the direct fermentative production of this compound is not prominently documented, the biosynthesis of related molecules by bacteria indicates a potential for its existence.

For instance, various aerobic Gram-negative bacteria have been shown to utilize and synthesize polyhydroxyalkanoic acids (PHAs) from 4-hydroxyhexanoic acid. elsevierpure.com Specifically, recombinant strains of Pseudomonas putida and Alcaligenes eutrophus can incorporate 4-hydroxyhexanoic acid into PHAs. elsevierpure.com Furthermore, engineered strains of Pseudomonas taiwanensis have been used to convert cyclohexane (B81311) into precursors for 6-aminohexanoic acid, demonstrating the microbial capacity to synthesize amino-hexanoic acid derivatives. mdpi.com

The search for this compound would involve cultivating diverse microbial species, particularly those known for producing unusual metabolites like Streptomyces or Pseudomonas, on various nutrient media and analyzing the resulting broths.

Table 1: Examples of Microbial Genera and Related Metabolites

Microbial GenusRelated Compound Produced/MetabolizedSignificance for ScreeningReference
PseudomonasPolyhydroxyalkanoic acids from 4-hydroxyhexanoic acid; 6-aminohexanoic acid precursorsDemonstrates metabolic pathways for both hydroxyhexanoic and aminohexanoic acids. elsevierpure.commdpi.com
AlcaligenesPolyhydroxyalkanoic acids from 4-hydroxyhexanoic acidShows incorporation of a C6 hydroxy acid backbone. elsevierpure.com
RhodococcusPolyhydroxyalkanoic acids containing 4-hydroxyhexanoic acidKnown for diverse metabolic capabilities, making it a candidate for novel amino acid production. elsevierpure.com
StreptomycesL-2-amino-4-(2-aminoethoxy)-butanoic acidKnown producers of a wide array of novel and unusual amino acids. wikipedia.org

Plants are a rich source of diverse secondary metabolites, including a wide array of non-proteinogenic amino acids. The investigation of plant metabolomes is a promising strategy for discovering novel compounds. While this compound has not been specifically identified in plants, the isolation of its isomers and related structures provides a strong rationale for its potential discovery in the plant kingdom.

A notable example is the isolation of the unusual amino acid, 2-amino-5-hydroxyhexanoic acid, from the seeds of the plant Crotalaria juncea. nih.gov This discovery highlights that the biosynthetic machinery for producing hydroxylated six-carbon amino acids exists in plants. Additionally, isomers such as 3-hydroxyhexanoic acid have been reported in various plant species, including Solanum betaceum and Fragaria. nih.gov

Screening for this compound in plants would involve the collection of various plant tissues (seeds, leaves, roots) followed by extraction and analysis using advanced analytical techniques such as mass spectrometry and NMR to identify novel compounds within the plant's metabolome.

The analysis of animal tissues and biofluids can reveal endogenous metabolites that are part of normal or pathological metabolic pathways. Several isomers of hydroxyhexanoic acid have been identified as animal metabolites. For instance, 2-hydroxyhexanoic acid (also known as 2-hydroxycaproic acid) is a known animal metabolite found in human blood and amniotic fluid. hmdb.ca Similarly, 6-hydroxyhexanoic acid has been reported in Homo sapiens and is considered a bacterial xenobiotic metabolite. nih.gov 3-Hydroxyhexanoic acid has also been detected in human blood, feces, and urine. hmdb.ca

The presence of these isomers suggests that metabolic pathways for the hydroxylation of hexanoic acid exist in animals or their gut microbiome. However, the detection of endogenous this compound has not been established. Its discovery would likely arise from comprehensive metabolomic studies of biofluids (e.g., plasma, urine) or tissue extracts, particularly in response to specific diets or disease states.

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of a target amino acid like this compound from a complex biological matrix, such as a fermentation broth or plant extract, is a critical step for its structural elucidation and characterization. The process typically involves a multi-step strategy combining different chromatographic techniques. researchgate.net

A common initial step is the removal of large molecules like proteins and cellular debris, often achieved through precipitation or filtration. google.com Subsequently, ion-exchange chromatography is a powerful and widely used method for separating amino acids based on their charge properties. researchgate.netresearchgate.net For instance, a fermentation broth can be passed through a cation exchange resin, which binds amino acids. The bound compounds are then selectively eluted by changing the pH or ionic strength of the buffer. diaion.com

Further purification is often achieved using techniques like macroporous resin chromatography or high-performance liquid chromatography (HPLC), which can separate compounds based on polarity and other physicochemical properties. nih.gov The final step involves the removal of any salts or buffer components, often by using volatile buffers that can be evaporated, to yield the pure compound.

Table 2: General Steps for Isolation and Purification of Amino Acids from Biological Sources

StepMethodPrincipleReference
1. Initial CleanupFiltration / CentrifugationRemoval of cells, cell debris, and large particulates. google.com
2. Primary SeparationIon-Exchange ChromatographySeparates compounds based on their net charge (anionic or cationic resins). researchgate.netresearchgate.net
3. Intermediate PurificationMacroporous Resin / Adsorption ChromatographySeparates based on polarity and size, removing salts and other impurities. nih.gov
4. High-Resolution SeparationHigh-Performance Liquid Chromatography (HPLC)Provides high-purity separation based on properties like polarity (Reversed-Phase) or charge (Ion-Pair). researchgate.net
5. Final ProcessingDesalting / LyophilizationRemoval of solvents and volatile salts to obtain the pure, solid compound. nih.gov

Comparative Analysis of Occurrence with Related Hydroxyhexanoic Acid Isomers

While the natural occurrence of this compound is not well-documented, several of its structural isomers have been identified across various biological systems. A comparative analysis highlights the diversity of metabolic pathways that handle six-carbon hydroxy acids and provides context for the potential discovery of the target compound.

2-Hydroxyhexanoic acid: Found as an animal metabolite in humans. hmdb.ca

3-Hydroxyhexanoic acid: Detected in plants like Solanum betaceum and in human biofluids. nih.govhmdb.ca

4-Hydroxyhexanoic acid: Utilized by bacteria for the synthesis of biopolymers. elsevierpure.com

5-Hydroxyhexanoic acid: A related compound, 2-amino-5-hydroxyhexanoic acid, has been isolated from plant seeds. nih.gov

6-Hydroxyhexanoic acid: Reported as a bacterial xenobiotic metabolite and detected in humans. nih.gov Its amino-derivative, 6-aminohexanoic acid, is a product of microbial biosynthesis. mdpi.com

This distribution suggests that enzymes capable of hydroxylating the hexanoic acid chain at various positions are present in nature. The lack of reports for the 4-hydroxy-2-amino isomer may indicate its rarity, its existence as a transient metabolic intermediate, or that specific organisms or environments capable of its production have not yet been sufficiently screened.

Table 3: Comparative Occurrence of Hydroxyhexanoic Acid Isomers

CompoundProkaryotic OccurrencePlant OccurrenceAnimal/Human OccurrenceReference
2-Hydroxyhexanoic acidNot widely reportedNot widely reportedYes (Metabolite) hmdb.ca
3-Hydroxyhexanoic acidNot widely reportedYes (e.g., Solanum betaceum)Yes (Metabolite) nih.govhmdb.ca
4-Hydroxyhexanoic acidYes (PHA precursor)Not widely reportedNot widely reported elsevierpure.com
2-Amino-5-hydroxyhexanoic acidNot reportedYes (in Crotalaria juncea)Not reported nih.gov
6-Hydroxyhexanoic acidYes (Metabolite)Not widely reportedYes (Metabolite) nih.gov
This compound Not documented Not documented Not documented -

Biosynthesis and Metabolic Pathways of 2s 2 Amino 4 Hydroxyhexanoic Acid

Elucidation of Proposed Biosynthetic Routes

The formation of (2S)-2-Amino-4-hydroxyhexanoic acid likely begins from common metabolic precursors. Two primary hypothetical routes are considered: the hydroxylation of a hexanoic acid derivative followed by amination, or the amination of a keto-acid precursor that is subsequently hydroxylated.

Enzymatic Hydroxylation of Hexanoic Acid Derivatives

One proposed pathway involves the direct hydroxylation of a 2-aminohexanoic acid (norleucine) precursor. This route is contingent on the activity of a regio- and stereospecific hydroxylase enzyme. The hydroxylation of aliphatic amino acids is a known biochemical transformation that yields crucial precursors for various high-value compounds. researchgate.net

The biosynthesis would likely proceed as follows:

Synthesis of a Hexanoic Acid Precursor: The pathway would originate from a six-carbon backbone, possibly derived from the fatty acid biosynthesis pathway or the degradation of other compounds.

Amination to form 2-Aminohexanoic Acid: A transaminase could catalyze the transfer of an amino group to a 2-oxohexanoic acid, yielding (S)-2-aminohexanoic acid (L-norleucine). ontosight.ai

Hydroxylation at the C4 Position: A specific hydroxylase, likely a non-heme iron and α-ketoglutarate-dependent dioxygenase, would then introduce a hydroxyl group at the C4 position of the hexanoic acid side chain, resulting in this compound. The activity of such hydroxylases on free amino acids has been documented. mdpi.com

Aminotransferase-Mediated Pathways from Keto Acid Precursors

An alternative and equally plausible route involves the initial formation of a hydroxylated keto acid, which is then aminated. Aminotransferases are a class of enzymes pivotal in amino acid metabolism, facilitating the transfer of an amino group from a donor molecule to a keto acid acceptor. ontosight.ai

This pathway could be envisioned as:

Formation of a Hydroxylated Carbonyl Compound: This could potentially arise from an aldol-type reaction, a class of reactions that combine two carbonyl compounds to form a new β-hydroxy carbonyl compound. wikipedia.org

Oxidation to a Keto Acid: The resulting hydroxylated aldehyde or ketone would be oxidized to form 4-hydroxy-2-oxohexanoic acid. This compound is a known metabolite in some organisms like Escherichia coli. nih.gov

Transamination: An aminotransferase would then catalyze the transfer of an amino group to the C2 position of 4-hydroxy-2-oxohexanoic acid, yielding the final product, this compound. The stereochemistry of the final product would be determined by the specificity of the aminotransferase.

Derivation from Other Amino Acid Metabolic Intermediates

The biosynthesis of this compound could also potentially branch off from the metabolic pathways of other amino acids. For instance, intermediates in the biosynthesis of lysine, which also has a six-carbon backbone, could theoretically be shunted into a pathway leading to our target molecule. This would require a series of enzymatic modifications, including deamination, hydroxylation, and re-amination at different positions, a scenario that would necessitate the evolution of a novel enzymatic cascade.

Identification and Characterization of Biosynthetic Enzymes

As the biosynthetic pathway for this compound remains to be definitively elucidated, the specific enzymes involved have not been isolated and characterized. However, based on the proposed pathways, we can surmise the general characteristics of the enzymes that would be required.

Enzyme Kinetics and Substrate Specificity Studies

Should the biosynthetic enzymes be identified, detailed kinetic studies would be essential to understand their function.

Hypothetical Enzyme Kinetic Data

Enzyme ClassHypothetical Substrate(s)Hypothetical Product(s)Potential Kinetic Parameters to be Determined
Hydroxylase(S)-2-Aminohexanoic acid, O₂, α-ketoglutarateThis compound, Succinate, CO₂K_m for substrates, V_max, k_cat, Regio- and stereospecificity
Aminotransferase4-Hydroxy-2-oxohexanoic acid, Amino donor (e.g., Glutamate)This compound, α-ketoglutarateK_m for substrates, V_max, k_cat, Stereoselectivity, pH optimum

The substrate specificity of these putative enzymes would be a key area of investigation. For instance, a hydroxylase would need to selectively act on the C4 position of the hexanoic acid chain. Similarly, an aminotransferase would need to recognize and efficiently catalyze the amination of 4-hydroxy-2-oxohexanoic acid. The study of broad-substrate-range hydroxylases and aminotransferases could provide initial candidates for enzymes capable of performing these transformations. nih.gov

Structural Biology of Key Biosynthetic Enzymes

The three-dimensional structures of the enzymes involved in the biosynthesis of this compound would provide invaluable insights into their catalytic mechanisms and substrate specificity.

For a putative hydroxylase, structural analysis would reveal the architecture of the active site, including the coordination of the iron cofactor and the binding pocket for the amino acid substrate and co-substrates. This would explain the basis for its regio- and stereoselectivity.

For a potential aminotransferase, the structure would elucidate how the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor is bound and how the enzyme recognizes both the keto acid acceptor and the amino group donor. Understanding the structural determinants of substrate binding would be crucial for potential protein engineering efforts to improve or alter enzyme function.

Metabolic Turnover and Degradation Pathways within Biological Systems

Information regarding the metabolic turnover rate and the specific catabolic pathways of this compound is not currently available in scientific literature. The enzymes responsible for its degradation and the resulting metabolic byproducts have not been identified.

Regulation of Biosynthesis and Intermediary Metabolism

Due to the unknown biosynthetic pathway of this compound, the regulatory mechanisms that would control its production are also unknown. This includes feedback inhibition, allosteric regulation of key enzymes, and the genetic regulation of the biosynthetic genes.

Chemical and Biocatalytic Synthesis Strategies

Asymmetric Chemical Synthesis of Enantiopure (2S)-2-Amino-4-hydroxyhexanoic Acid

Asymmetric chemical synthesis provides robust and versatile routes to this compound, employing various techniques to control stereochemistry. These methods include the use of chiral auxiliaries, asymmetric catalysts, and multi-step total synthesis strategies.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After establishing the desired chirality, the auxiliary is removed for potential reuse. This strategy is effective for controlling the stereochemistry at the α-carbon.

A notable example of this approach, although for a related isomer, is the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid, which utilizes L-proline as a chiral auxiliary. scispace.comresearchgate.net In this methodology, L-proline acts as a temporary tether that directs both the stereochemistry and regiochemistry of a key intramolecular Diels-Alder reaction of an N-sorbyl-L-proline derivative. scispace.comresearchgate.net This principle of using a readily available chiral molecule to direct the formation of new stereocenters is a cornerstone of asymmetric synthesis. While this specific example yields a different isomer, the underlying strategy of employing a recoverable chiral group to control stereoselectivity is directly applicable to the synthesis of the (2S) isomer.

Commonly used chiral auxiliaries in amino acid synthesis are listed in the table below.

Chiral AuxiliaryTypical ApplicationRemoval Conditions
Evans' OxazolidinonesAsymmetric alkylation of enolatesAcidic or basic hydrolysis, or reductive cleavage
Oppolzer's CamphorsultamAsymmetric alkylations, Michael additionsAcidic hydrolysis, reductive cleavage
Pseudoephedrine AmidesAsymmetric alkylation of α-carbonAcidic hydrolysis
8-PhenylmentholAsymmetric aldol (B89426) and ene reactionsHydrolysis

Asymmetric catalysis involves the use of small amounts of a chiral metal complex or an organic molecule (organocatalyst) to generate a large quantity of enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

For the synthesis of molecules like this compound, key reactions that can be rendered asymmetric by catalysis include hydrogenation, amination, and hydroxylation. For instance, the asymmetric reduction of a keto group at the C4 position or the asymmetric amination of a ketone at the C2 position are plausible strategies. While specific catalysts for the direct synthesis of this compound are not detailed in readily available literature, the principles are well-established. Catalytic systems based on rhodium, ruthenium, or iridium with chiral phosphine ligands are widely used for the asymmetric hydrogenation of ketones and imines, which could be key intermediates. Similarly, chiral phosphoric acids and amine-based organocatalysts are effective for a range of asymmetric transformations leading to chiral amino acids and alcohols.

Total synthesis involves a multi-step sequence to construct a complex molecule from simpler, commercially available starting materials. A key aspect of total synthesis is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. researchgate.net

A plausible total synthesis of this compound could start from a common chiral starting material, such as L-lysine. For example, the synthesis of the related (S)-6-Amino-2-hydroxyhexanoic acid begins with L-lysine, where the α-amino group is converted to a hydroxyl group with retention of stereochemistry via a diazotization reaction. prepchem.com A similar retrosynthetic approach for this compound might involve starting with a chiral pool material like (S)-glutamic acid or another suitable precursor where the C2 stereocenter is already set.

Protecting group strategies are crucial in such multi-step syntheses. The amino and carboxylic acid groups of the starting amino acid, as well as the hydroxyl group, must be selectively protected and deprotected throughout the synthesis. The choice of protecting groups is dictated by their stability to various reaction conditions and the orthogonality of their removal.

Table of Common Protecting Groups in Amino Acid Synthesis

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino Grouptert-ButoxycarbonylBocStrong acid (e.g., TFA)
α-Amino Group9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
Carboxyl GroupBenzyl (B1604629) esterOBnHydrogenolysis (H₂/Pd)
Carboxyl Grouptert-Butyl esterOtBuStrong acid (e.g., TFA)
Hydroxyl Grouptert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)
Hydroxyl GroupBenzyl etherBnHydrogenolysis (H₂/Pd)

Biocatalytic and Enzymatic Production Systems

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally benign conditions.

Metabolic engineering of microorganisms like Escherichia coli offers a promising avenue for the sustainable production of non-standard amino acids. nih.gov This involves genetically modifying the host organism to introduce a novel biosynthetic pathway or to optimize existing ones to channel metabolic flux towards the desired product.

To produce this compound, one could engineer an E. coli strain by introducing a synthetic pathway starting from a central metabolite. A potential pathway could begin with lysine, an amino acid naturally produced by E. coli. A patent for the production of 6-aminocaproic acid describes enzymatic steps that could be adapted, such as the conversion of 6-amino-2-oxohexanoic acid to 6-amino-2-hydroxyhexanoic acid. google.com By introducing specific hydroxylases and aminotransferases, it is conceivable to engineer a pathway that modifies a precursor like 2-aminoadipic acid or a derivative thereof to introduce the hydroxyl group at the C4 position.

Key strategies in engineering microorganisms for chemical production include:

Pathway Introduction: Expressing heterologous genes encoding the necessary enzymes for the synthetic pathway.

Precursor Supply Enhancement: Overexpressing genes in the host's central metabolism to increase the availability of starting materials. nih.gov

Competing Pathway Deletion: Removing genes that divert metabolites to unwanted byproducts.

Enzyme Evolution: Improving the activity and stability of pathway enzymes through directed evolution.

Enzyme cascades involve combining multiple enzymes in a single reaction vessel to perform a series of transformations sequentially. This "one-pot" approach avoids the need to isolate intermediates, reducing waste and improving process efficiency. researchgate.net

A hypothetical enzyme cascade for the synthesis of this compound could start from a readily available keto acid. The cascade could involve the following steps:

Keto Acid Reduction: A ketoreductase (KRED) could stereoselectively reduce a precursor like 2-amino-4-oxohexanoic acid to introduce the hydroxyl group at C4 with the correct stereochemistry.

Transamination: An amino acid transaminase (ATA) could then introduce the amino group at the C2 position. The stereoselectivity of the transaminase would be crucial for obtaining the desired (2S) configuration.

Cofactor Recycling: Both KREDs and many aminotransferases require cofactors (e.g., NADH/NADPH, PLP). A successful cascade often incorporates a cofactor recycling system, for example, using a glucose dehydrogenase to regenerate NADPH for the reductase. nih.gov

Alternatively, a cascade could begin with a precursor amino acid. An α-ketoglutarate-dependent oxygenase could be used to hydroxylate the C4 position of a suitable amino acid precursor. nih.gov These enzymes are known for their ability to perform challenging C-H activation reactions with high selectivity. nih.gov

Optimization of Bioreaction Conditions and Process Development

The development of a robust and efficient biocatalytic process for the synthesis of non-proteinogenic amino acids like this compound is a multifaceted endeavor. It requires systematic optimization of various reaction parameters to maximize yield, purity, and space-time yield, ensuring economic and environmental viability. dtu.dk The strategies employed are often adapted from established processes for other chiral compounds, such as other amino acids or chiral alcohols. mdpi.comresearchgate.netresearchgate.net

A key aspect of process development is the selection and engineering of the biocatalyst. Enzymes such as amino acid dehydrogenases or transaminases are typically employed for the stereoselective amination of a corresponding keto-acid precursor. mdpi.comresearchgate.net Modern techniques like recombinant DNA technology and directed evolution allow for the modification of enzymes to enhance their activity, stability, and specificity towards unnatural substrates. dtu.dkresearchgate.net For instance, a phenylalanine dehydrogenase from Thermoactinomyces intermedius has been successfully modified and expressed in hosts like Pichia pastoris or Escherichia coli for the synthesis of other complex amino acids. mdpi.comresearchgate.net

Optimization of the bioreaction conditions is critical. This involves a systematic study of how different physical and chemical parameters affect enzyme performance. Key parameters include:

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability. These must be determined experimentally for the specific biocatalyst used.

Substrate and Product Concentration: High substrate concentrations can lead to substrate inhibition, while high product concentrations may cause product inhibition or feedback regulation. A balance must be found to achieve high conversion rates without negatively impacting the enzyme. dtu.dk

Cofactor Regeneration: Many dehydrogenases and other enzymes require cofactors like NADH or NADPH. mdpi.com Since these cofactors are expensive, an in situ regeneration system is essential for a cost-effective process. researchgate.net This is often achieved by using a secondary enzyme-substrate system, such as formate (B1220265) dehydrogenase with formate, which converts NAD+ back to NADH. mdpi.comresearchgate.net

Derivatization for Synthetic Applications

Amine Protecting Group Chemistry for Peptide Synthesis Building Blocks

Two of the most widely used amine protecting groups in solid-phase peptide synthesis are the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. peptide.comlibretexts.org

Boc (tert-Butoxycarbonyl) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under basic conditions but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgcreative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is installed by reacting the amino acid with fluorenylmethyloxycarbonyl chloride. libretexts.org In contrast to the Boc group, the Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). libretexts.orgcreative-peptides.com

The orthogonality of the Boc and Fmoc strategies allows for the selective protection and deprotection of the α-amino group while other functional groups in the amino acid side chains remain protected with groups that are cleaved under different conditions. peptide.com For example, in Fmoc-based synthesis, side-chain protecting groups are often acid-labile (e.g., tert-butyl esters), remaining intact during the base-mediated Fmoc removal and only being cleaved at the final step with strong acid. creative-peptides.com

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., Trifluoroacetic acid)Stable to base, catalytic hydrogenation
9-FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyloxycarbonyl chlorideMild base (e.g., 20% Piperidine in DMF)Stable to acid
BenzyloxycarbonylZ or CbzBenzyl chloroformateH₂/Pd, HBr/AcOH, Na/liquid NH₃Stable to mild acid and base

This table summarizes common amine protecting groups used in peptide synthesis.

Hydroxyl Group Modification for Prodrugs and Probes

The secondary hydroxyl group in the side chain of this compound presents an ideal site for chemical modification to create prodrugs or molecular probes. Amino acids are often used as carriers in prodrug design because they can improve properties such as water solubility and bioavailability by targeting amino acid transporters. nih.gov

A common prodrug strategy involves the esterification of the hydroxyl group. By attaching a "promoiety" via an ester linkage, the physicochemical properties of the parent drug can be altered to overcome pharmaceutical challenges. nih.gov For instance, attaching an amino acid or a small peptide to the hydroxyl group can significantly increase the aqueous solubility of a lipophilic drug. nih.gov This ester bond is designed to be stable during administration and absorption but is later cleaved by esterase enzymes in vivo to release the active parent molecule. mdpi.com

The choice of the promoiety is critical. For example, L-valyl and L-isoleucyl esters have been successfully used to enhance the oral bioavailability of antiviral drugs like acyclovir and penciclovir by targeting peptide transporters. nih.gov Similarly, the hydroxyl group of this compound could be acylated with various groups to:

Enhance Bioavailability: Masking the polar hydroxyl group can increase lipid solubility, potentially improving absorption across biological membranes.

Improve Solubility: Attaching hydrophilic promoieties like polyethylene glycol (PEG) or other amino acids can enhance water solubility.

Target Specific Tissues: A promoiety could be designed to be recognized by specific enzymes or transporters that are abundant in a target tissue, leading to site-specific drug release.

Create Molecular Probes: The hydroxyl group can be linked to fluorescent dyes or other reporter molecules. These probes can be used in biological studies to track the distribution and metabolism of the amino acid or peptides containing it.

This approach of modifying the hydroxyl group provides a versatile platform for developing derivatives of this compound with tailored pharmacological or diagnostic properties. nih.gov

Carboxyl Group Activation for Coupling Reactions

The formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another is a condensation reaction that does not occur spontaneously. Therefore, the carboxyl group must first be "activated" by converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group. bachem.com This activation is a fundamental step in peptide synthesis. bachem.com

A variety of coupling reagents have been developed to facilitate this activation and subsequent amide bond formation, with the goal of achieving high yields and minimizing side reactions, particularly racemization of the chiral center. bachem.compeptide.com

One of the most common classes of coupling reagents is carbodiimides. libretexts.org

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. libretexts.org However, this intermediate is also prone to rearranging into a stable N-acylurea, which is unreactive, and can also promote racemization. bachem.com

To suppress these side reactions, additives are almost always used in conjunction with carbodiimides. peptide.com Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the O-acylisourea intermediate to form a less reactive but more stable active ester. This OBt or Oxyma ester is less prone to racemization and reacts cleanly with the amine to form the peptide bond. peptide.com

Other classes of coupling reagents, known as phosphonium and aminium/uronium salts, have also been developed. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often used for difficult couplings, such as those involving sterically hindered amino acids. bachem.com

Coupling Reagent ClassExample(s)Mechanism/Notes
CarbodiimidesDCC, DIC, EDCForms a reactive O-acylisourea intermediate. Often used with additives (e.g., HOBt, Oxyma) to reduce racemization and side reactions. libretexts.orgpeptide.com
Phosphonium SaltsPyBOP, PyAOPForms an active OBt or OAt ester. Generates the carcinogenic byproduct HMPA.
Aminium/Uronium SaltsHBTU, HATU, TBTUHighly efficient reagents that form active esters. Generally preferred for solid-phase synthesis due to high coupling rates. bachem.com

This table presents common classes of coupling reagents used for carboxyl group activation in peptide synthesis.

Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

Chromatographic Separations for Isomer Differentiation and Purity

Chromatographic techniques are fundamental in the analysis of (2S)-2-Amino-4-hydroxyhexanoic acid, providing the necessary resolution to separate it from its isomers and other components in a mixture. The choice of chromatographic method is dictated by the specific analytical challenge, whether it is resolving enantiomers or separating highly polar metabolites.

Development of Chiral Chromatographic Methods for Enantiomeric Separation

The presence of multiple chiral centers in 2-Amino-4-hydroxyhexanoic acid makes the separation of its stereoisomers a significant analytical challenge. Chiral chromatography is the definitive method for this purpose, employing a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve enantiomeric resolution. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, with the stability of these complexes dictating the degree of separation. nih.gov

High-performance liquid chromatography (HPLC) with a chiral column, such as one based on a glycopeptide like vancomycin (B549263), can be employed. nih.gov The selection of the appropriate chiral selector is crucial, as its interaction with the enantiomers of 2-Amino-4-hydroxyhexanoic acid will determine the success of the separation. For instance, studies on similar amino acids have shown that the use of a vancomycin chiral selector at an optimized concentration in the mobile phase can effectively resolve enantiomers. nih.gov The elution order of the enantiomers is dependent on the specific interactions, such as hydrophobic interactions and hydrogen bonding, between the analyte and the chiral stationary phase. nih.gov

The table below illustrates typical parameters that are optimized in the development of a chiral HPLC method.

ParameterDescriptionTypical Conditions for Amino Acid Separation
Chiral Stationary Phase The type of chiral selector immobilized on the support material.Glycopeptide-based (e.g., Vancomycin, Teicoplanin), Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase The solvent system used to carry the analyte through the column.A mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer. Additives like acids (e.g., acetic acid) and bases (e.g., triethylamine) are often used to improve peak shape and resolution. nih.gov
Flow Rate The speed at which the mobile phase moves through the column.Typically in the range of 0.5 - 2.0 mL/min for standard HPLC columns.
Temperature The operating temperature of the column.Can influence the thermodynamics of the chiral recognition process and is often controlled to ensure reproducibility. nih.gov
Detection The method used to detect the analytes as they elute from the column.UV detection is common for derivatized amino acids, while mass spectrometry (MS) offers higher sensitivity and specificity for underivatized compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

This compound is a polar molecule, making Hydrophilic Interaction Liquid Chromatography (HILIC) a highly suitable technique for its analysis, especially in complex biological samples. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. halocolumns.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. halocolumns.com

The retention mechanism in HILIC is based on the hydrophilicity of the analyte; more polar compounds are more strongly retained. chromatographyonline.com This is often the opposite of the elution order observed in reversed-phase chromatography. nih.gov HILIC is particularly advantageous for the analysis of underivatized amino acids, avoiding the need for derivatization steps that can be time-consuming and introduce variability. halocolumns.com The combination of HILIC with mass spectrometry (HILIC-MS) provides a powerful tool for the simultaneous identification and quantification of a wide range of polar metabolites. nih.gov

Key considerations for developing a HILIC method for this compound are outlined in the table below.

ParameterDescriptionTypical Conditions
Stationary Phase The type of polar material packed in the column.Amide, amino, diol, or bare silica (B1680970) phases. researchgate.net
Mobile Phase Composition The ratio of organic solvent to aqueous buffer.High percentage of acetonitrile (e.g., >70%) with an aqueous buffer containing a salt like ammonium (B1175870) formate (B1220265) or ammonium acetate. halocolumns.com
Buffer pH and Concentration The pH and salt concentration of the aqueous portion of the mobile phase.Influences the ionization state of the analyte and the stationary phase, affecting retention and peak shape. halocolumns.com
Gradient Elution A programmed change in the mobile phase composition during the run.Often used to elute a wide range of analytes with varying polarities.

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) offers an alternative and powerful approach for the analysis of charged species like this compound. Separation in CE is based on the differential migration of analytes in an electric field. The technique is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. diva-portal.org

For the analysis of amino acids, CE methods often involve derivatization to introduce a chromophore or fluorophore for sensitive detection, although indirect UV detection can also be used for underivatized analytes. horiba.comscispace.com The separation can be optimized by adjusting the pH of the background electrolyte (BGE), which affects the charge of the analyte and the electroosmotic flow (EOF). nih.gov Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin (B1172386) or a chiral ligand-exchange complex, to the background electrolyte. nih.gov

The following table summarizes important parameters in CE method development.

ParameterDescriptionTypical Conditions for Amino Acid Analysis
Background Electrolyte (BGE) The buffer solution that fills the capillary and conducts the current.Borate buffers are commonly used. diva-portal.org The pH is a critical parameter for controlling the charge of the analyte. nih.gov
Applied Voltage The electric potential applied across the capillary.Typically in the range of 10-30 kV. scispace.com
Capillary The separation channel.Fused-silica capillaries are most common, with various internal diameters and lengths. diva-portal.org
Injection Mode The method for introducing the sample into the capillary.Hydrodynamic or electrokinetic injection. diva-portal.org
Detection The method for detecting the separated analytes.UV-Vis absorbance, laser-induced fluorescence (LIF) for higher sensitivity, or mass spectrometry (CE-MS). diva-portal.org

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive identification and quantification.

Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. In a typical MS/MS experiment for quantification, a specific precursor ion of the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity by reducing chemical noise. chromatographyonline.com

For this compound, an LC-MS/MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the MS/MS transition (precursor ion → product ion). This allows for the detection of the compound at very low concentrations even in complex matrices like plasma or cell lysates. restek.com The fragmentation pattern observed in the MS/MS spectrum can also provide structural confirmation of the analyte. nih.gov

A predicted gas chromatography-mass spectrometry (GC-MS) spectrum for a derivatized form of 2-amino-6-hydroxyhexanoic acid shows characteristic fragment ions that could be used for identification. hmdb.ca While this is for a related isomer, it illustrates the principle of using fragmentation patterns for identification.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

For the highest level of accuracy in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound labeled with, for example, ¹³C or ¹⁵N) to the sample as an internal standard.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. nih.gov The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov This approach effectively corrects for any sample loss during preparation and for any variations in instrument response (matrix effects), leading to highly accurate and precise measurements. The use of isotope internal standards ensures the accuracy of quantitative results in complex matrices. mdpi.com

The table below outlines the key components of an IDMS experiment.

ComponentDescription
Analyte The compound to be quantified, this compound.
Isotopically Labeled Internal Standard A version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).
Mass Spectrometer An instrument capable of differentiating between the mass of the native analyte and the labeled standard and measuring their respective signal intensities.
Calibration Curve A series of standards containing a fixed amount of the internal standard and varying known amounts of the native analyte are used to establish the relationship between the response ratio and the concentration ratio.

Untargeted Metabolomics for Discovery of Related Compounds

Untargeted metabolomics is a comprehensive analytical approach used to profile a wide array of small molecules (metabolites) in a sample without a preconceived bias. nih.govcreative-proteomics.com This hypothesis-generating strategy is particularly valuable for discovering novel or unexpected compounds related to this compound. By comparing the metabolic profiles of samples under different biological conditions, researchers can identify metabolites that are correlated with the presence or concentration of the target compound. elsevierpure.com

The typical workflow involves advanced analytical platforms, primarily high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC). This LC-MS-based approach separates the complex mixture of metabolites, which are then ionized and detected by the mass spectrometer, providing precise mass-to-charge ratio (m/z) and retention time data for each compound.

In the context of this compound, an untargeted metabolomics study could reveal:

Biosynthetic Precursors: Compounds that are structurally upstream in the metabolic pathway.

Downstream Metabolites: Products resulting from the enzymatic modification of this compound.

Structurally Similar Analogs: Other hydroxylated or modified amino acids that may share functional roles or regulatory pathways.

Alterations in amino acid metabolism have been identified as potential biomarkers in various disease states, highlighting the importance of such discovery-based approaches. nih.gov For instance, studies have shown significant changes in the levels of amino acids like glutamate, alanine, and tyrosine in disease models. nih.gov An untargeted analysis focused on samples containing this compound could similarly uncover new metabolic signatures and related compounds of interest.

Table 1: Potential Related Metabolites Discoverable via Untargeted Metabolomics

Metabolite Class Potential Compound Examples Significance
Precursors 2-Amino-4-oxohexanoic acid Identification of the biosynthetic pathway.
2-Aminohexanoic acid (Norleucine) Understanding substrate specificity of hydroxylating enzymes.
Downstream Products (2S)-2-Amino-4,X-dihydroxyhexanoic acid Elucidation of further metabolic conversion.
Glucuronide or sulfate (B86663) conjugates Revealing detoxification or excretion pathways.
Related Analogs 4-Hydroxyisoleucine (B15566) Discovery of isomers with potentially different biological activities. nih.gov
2-Amino-5-hydroxyhexanoic acid Understanding the regioselectivity of biosynthetic enzymes.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance in a sample. Unlike chromatography-based methods, qNMR does not require an identical standard of the analyte for calibration, as quantification is based on the direct relationship between the signal intensity and the number of atomic nuclei.

For the quantitative analysis of this compound, a ¹H-NMR spectrum would be acquired. The fundamental principle of qNMR relies on comparing the integral of a specific, well-resolved proton signal from the target analyte with the integral of a known signal from a certified internal standard of known concentration.

Key steps for qNMR analysis of this compound would include:

Sample Preparation: A precise amount of the sample containing the analyte is dissolved in a suitable deuterated solvent along with a carefully weighed amount of an internal standard (e.g., maleic acid, dimethyl sulfone).

Signal Selection: A unique proton signal of this compound that does not overlap with other signals in the matrix is chosen for integration.

Data Acquisition: The ¹H-NMR spectrum is recorded under conditions that ensure full signal relaxation, which is critical for accurate quantification.

Quantification: The concentration is calculated using the ratio of the integrals of the analyte and the internal standard, corrected for their respective molar masses and number of protons contributing to the signals.

While no specific qNMR studies for this compound are prominently published, the methodology is extensively applied to the quantification of other amino acids in complex mixtures, such as in metabolomic studies of physiological fluids or tissue extracts. proquest.com

Table 2: Hypothetical Parameters for qNMR Quantification of this compound

Parameter Description/Value Rationale
Spectrometer Frequency ≥ 400 MHz To achieve better signal dispersion and reduce overlaps.
Solvent D₂O (Deuterium Oxide) To dissolve the polar amino acid and avoid a large water signal.
Internal Standard Maleic Acid Provides a sharp singlet in a clear region of the spectrum and is chemically stable.
Target Analyte Signal Proton on C2 (α-proton) This signal is often unique and well-separated in the spectrum of amino acids.
Relaxation Delay (d1) > 5 x T₁ To ensure complete relaxation of protons for accurate signal integration.
Pulse Angle 90° To maximize the signal for quantification.

Development of High-Throughput Screening Assays

High-throughput screening (HTS) assays are essential for rapidly evaluating a large number of samples, which is crucial in fields like drug discovery, quality control of natural products, and metabolic engineering. The development of an HTS assay for this compound would enable the efficient screening of, for example, plant extracts or microbial fermentation broths to identify high-producing sources.

One highly effective technique that can be adapted for HTS is High-Performance Thin-Layer Chromatography (HPTLC). An HPTLC method was successfully developed for the quantification of the isomeric compound 4-hydroxyisoleucine, demonstrating the feasibility of this approach for related amino acids. phytojournal.com

The development of an HPTLC-densitometry method for this compound would involve:

Stationary Phase: HPTLC plates pre-coated with silica gel.

Mobile Phase: A specific solvent system (e.g., a mixture of ethanol (B145695) and water) would be optimized to achieve a clear separation of the target compound from other matrix components, resulting in a compact spot with a specific retention factor (Rf). phytojournal.com

Detection: After development, the plate would be treated with a visualization reagent like ninhydrin, which reacts with the amino group to produce a colored spot.

Quantification: The plate is scanned with a densitometer, and the intensity of the spot is measured. A calibration curve is generated using standards of known concentrations to quantify the amount of the compound in the samples. phytojournal.com

This type of assay is advantageous due to its low cost, simplicity, and ability to process many samples in parallel on a single plate. Research on 4-hydroxyisoleucine has established HPTLC as a precise and rapid method with a limit of quantitation suitable for screening purposes. phytojournal.com

Table 3: Performance Characteristics of an HPTLC Method Developed for 4-Hydroxyisoleucine (as a model for HTS)

Parameter Reported Value Reference
Retention Factor (Rf) 0.36 phytojournal.com
Linearity Range 22.5 - 160 ng/spot phytojournal.com
Correlation Coefficient (r²) 0.998 phytojournal.com
Limit of Detection (LOD) 22.5 ng/spot phytojournal.com
Limit of Quantitation (LOQ) 160 ng/spot phytojournal.com
Method Repeatability (%RSD) < 5.5% phytojournal.com

Biological Roles and Mechanistic Investigations

Investigation as a Fundamental Biochemical Research Tool

There are no documented instances in the reviewed scientific literature of (2S)-2-Amino-4-hydroxyhexanoic acid being utilized as a fundamental tool for biochemical research. Non-proteinogenic amino acids are often synthesized or isolated to probe biological processes, such as acting as competitive inhibitors for enzymes or as structural analogs to study receptor binding. However, specific applications of this compound in this capacity have not been reported.

Potential Role as a Precursor or Building Block in Secondary Metabolite Synthesis

Amino acids are fundamental precursors for a vast array of secondary metabolites in organisms, including alkaloids, and non-ribosomal peptides. The biosynthetic pathways for many of these natural products have been elucidated, often revealing the incorporation of unique non-proteinogenic amino acids. For instance, the biocatalytic synthesis of peptidic natural products can involve various modified amino acids. However, a review of the literature provides no evidence that this compound serves as a natural precursor or building block in the biosynthesis of any known secondary metabolites.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Transporters)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and biochemistry. Such interactions are typically characterized by a variety of in vitro and in silico methods.

In Vitro Enzyme Activity Modulation and Kinetic Studies

The introduction of novel amino acid analogs can lead to the modulation of enzyme activity, often through competitive, non-competitive, or uncompetitive inhibition. Kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constant (K_i) are determined to quantify these effects. There are currently no published studies detailing the in vitro modulation of any enzyme by this compound, and therefore, no kinetic data is available.

Table 1: Hypothetical Data Table for In Vitro Enzyme Kinetic Studies No experimental data is available for this compound.

Enzyme Target Compound K_m (µM) V_max (µmol/min) K_i (µM) Type of Inhibition

Ligand-Binding Assays and Affinity Determination

Ligand-binding assays are employed to measure the affinity of a compound for a receptor or other macromolecule, typically yielding dissociation constants (K_d) or half-maximal inhibitory concentrations (IC₅₀). Such studies are crucial for understanding the potential biological targets of a molecule. As of now, no ligand-binding assays have been reported for this compound, meaning no affinity data for any biological macromolecule is available.

Table 2: Hypothetical Data Table for Ligand-Binding Affinity No experimental data is available for this compound.

Macromolecule Target Compound K_d (nM) IC₅₀ (nM) Assay Type

Mechanistic Insights from Structural Biology of Compound-Macromolecule Complexes

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide atomic-level insights into how a ligand interacts with its target macromolecule. These studies are pivotal for structure-based drug design and for understanding the molecular basis of biological activity. There are no entries in the Protein Data Bank (PDB) or other published structural biology literature that describe a complex between this compound and any biological macromolecule.

Influence on Cellular Metabolic Pathways (e.g., carbon flux, nitrogen metabolism)

The introduction of a novel amino acid into a biological system can potentially influence various metabolic pathways. For example, it could be catabolized, affecting carbon and nitrogen balance, or interfere with the transport and metabolism of other amino acids. Studies on related compounds, such as 2-aminoadipic acid, have shown significant effects on glucose and lipid metabolism. frontiersin.org However, there is a lack of research on the specific effects of this compound on cellular metabolic pathways, including carbon flux and nitrogen metabolism. Metabolic flux analysis, a powerful technique to quantify the rates of metabolic reactions, has not been applied to study the impact of this particular compound.

Comparative Functional Genomics and Proteomics Studies

Comparative functional genomics and proteomics are pivotal in elucidating the molecular mechanisms underpinning the biological activities of this compound, also known as 4-hydroxyisoleucine (B15566) (4-HIL). These studies analyze global changes in gene and protein expression in response to the compound, offering a comprehensive view of the cellular pathways it modulates.

Research in this area has begun to unravel the intricate network of molecular events triggered by this compound. A notable study investigated the effects of this amino acid on 4T1 breast cancer cells, revealing significant alterations in cellular processes related to stress and metabolism. nih.gov

Proteomic Analysis of 4T1 Cancer Cells Treated with this compound

A key study utilized proteomic analysis to compare the protein profiles of 4T1 cancer cells with and without treatment with this compound. The findings indicated that the compound induces endoplasmic reticulum stress (ERS) and autophagy. nih.gov This was evidenced by changes in the expression and post-translational modification of key proteins within these pathways.

The proteomic data revealed an upregulation of pathways associated with amino acid transport and stress response, which is thought to be a compensatory mechanism to intracellular amino acid deficiency caused by an observed inhibition of protein synthesis. nih.gov

Key findings from the proteomic analysis include:

Induction of Endoplasmic Reticulum Stress: The study observed an increase in the phosphorylation of key ERS markers, protein kinase R-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor 2 alpha (eIF2α). Concurrently, there was a reduction in the levels of glucose-regulated protein 78 (GRP78), a central regulator of the unfolded protein response. nih.gov

Activation of Autophagy: A significant increase in the levels of Microtubule-associated proteins 1A/1B light chain 3B (LC3B), a key marker for autophagosome formation, was detected. Transmission electron microscopy confirmed the formation of autophagic vesicles in cells treated with the compound. nih.gov

These findings suggest that this compound exerts its effects, at least in part, by inducing cellular stress responses that can lead to programmed cell death in cancer cells, while notably not affecting non-malignant cells. nih.gov

Table 1: Differentially Expressed Proteins in 4T1 Cancer Cells Treated with this compound

Protein/ModificationPathwayChange in Expression/Activity
Phospho-PERKEndoplasmic Reticulum StressIncreased
Phospho-eIF2αEndoplasmic Reticulum StressIncreased
GRP78Endoplasmic Reticulum StressReduced
LC3BAutophagyIncreased
Amino Acid Transport ProteinsAmino Acid MetabolismIncreased
Protein SynthesisGeneral MetabolismInhibited

Future Research Directions and Applications in Basic Science

Systems Biology Approaches to Map its Metabolic Network

Currently, the metabolic network of (2S)-2-Amino-4-hydroxyhexanoic acid is unknown. A systems biology approach would be crucial to understand its synthesis, degradation, and interaction with the broader metabolic landscape of an organism. nih.gov This could involve introducing the compound into model organisms, such as Escherichia coli or Saccharomyces cerevisiae, and tracking its metabolic fate. nih.gov Techniques like isotope labeling, where atoms in this compound are replaced with heavier isotopes, would allow researchers to trace its conversion into other molecules.

Future research would aim to identify the enzymes responsible for its biosynthesis and catabolism. This could be achieved by creating gene knockouts in model organisms and observing which genetic modifications affect the metabolism of the compound. researchgate.net Identifying these enzymes and their genetic underpinnings would be the first step in constructing a comprehensive metabolic map. google.com

Advanced Omics Technologies for Comprehensive Biological Characterization

To gain a full picture of the biological impact of this compound, a multi-omics approach would be necessary. nih.govfrontiersin.org This involves the large-scale study of different types of biological molecules.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, researchers could determine how the presence of this compound alters gene expression. nih.gov This might reveal, for instance, the upregulation of stress-response genes or pathways involved in its transport or metabolism.

Proteomics: This would focus on identifying changes in the entire protein complement of a cell in response to the amino acid. nih.gov It could uncover proteins that bind to or are modified by this compound, offering clues to its mechanism of action.

Metabolomics: This would involve a comprehensive analysis of all metabolites in a biological sample. frontiersin.org By comparing the metabolome of cells exposed to this compound with control cells, scientists could identify broader metabolic shifts and pinpoint pathways affected by the compound.

These integrated omics datasets would provide a holistic view of the cellular response to this novel amino acid, moving from genetic regulation to protein function and metabolic output. nih.govresearchgate.net

Rational Design of Derivatives for Enhanced Biological Probing

Once the fundamental biological activity of this compound is understood, the rational design of its derivatives could lead to the development of powerful research tools. rsc.orgfrontiersin.orgstackwave.com By synthetically modifying its structure, scientists could create molecules with enhanced properties. For example, fluorescent tags could be added to visualize its localization within a cell, or photo-activatable groups could be incorporated to control its activity with light. frontiersin.org

The design of these derivatives would be guided by structure-activity relationship studies, where different modifications are systematically tested to see how they affect the compound's biological function. nih.gov These engineered molecules could be used to probe specific biological processes with high precision, helping to dissect complex cellular mechanisms. frontiersin.org

Exploration of its Potential in Biomimetic Synthesis and Catalysis

Non-proteinogenic amino acids are valuable building blocks in biomimetic synthesis, which seeks to mimic nature's chemical strategies. researchgate.net The unique structure of this compound, with its hydroxyl group, could be exploited to create novel polymers or peptides with specific folding properties or functionalities. nih.gov For instance, it could be incorporated into peptides to induce specific secondary structures or to serve as a site for post-translational modifications. wikipedia.org

In the field of biocatalysis, enzymes could be engineered to recognize and use this compound as a substrate. nih.gov This could lead to the development of new enzymatic reactions and the production of valuable chiral compounds. The stereochemistry of the amino acid could be particularly useful in asymmetric synthesis, where the creation of a specific three-dimensional structure is crucial.

Q & A

What safety protocols are critical for handling (2S)-2-Amino-4-hydroxyhexanoic acid in laboratory settings?

Basic Question
Methodological Answer:
this compound requires stringent safety measures due to its acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas.
  • Ventilation: Operate in fume hoods to avoid aerosol formation.
  • First Aid: For skin contact, rinse immediately with soap and water; for eye exposure, flush with water for ≥15 minutes. Seek medical attention if irritation persists.
  • Storage: Store at 2–8°C in airtight containers to prevent decomposition .

What synthetic strategies are effective for enantioselective synthesis of this compound?

Advanced Question
Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. A validated approach involves:

  • Chiral Pool Synthesis: Start with L-lysine or related amino acids to leverage existing stereocenters. Modify the side chain via hydroxylation at C4 using regioselective catalysts (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases) .
  • Asymmetric Catalysis: Employ Evans oxazaborolidine catalysts to induce stereochemistry during key steps like aldol additions or reductive aminations .
  • Purification: Use chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .

How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

Advanced Question
Methodological Answer:
Discrepancies in literature data often arise from impurities or polymorphic forms. To address this:

  • Purification: Recrystallize the compound from ethanol/water (3:1) and confirm purity via HPLC (≥98% by area normalization) .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points. Decomposition above 153°C suggests thermal instability, requiring inert atmospheres during analysis .
  • Solubility Profiling: Use shake-flask methods in buffered solutions (pH 2–12) at 25°C, followed by UV-Vis quantification (λ = 210 nm) .

What analytical techniques are optimal for confirming the stereochemistry and purity of this compound?

Basic Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to assign stereochemistry. Key signals: δ 3.8 ppm (C4-OH) and δ 1.5–2.0 ppm (C5/C6 methylene) .
  • Mass Spectrometry (MS): High-resolution ESI-MS (expected [M+H]+^+ = 162.0764) confirms molecular weight.
  • Polarimetry: Measure specific rotation ([α]D25_D^{25}) in 1 M HCl; compare to literature values for enantiomeric excess .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Advanced Question
Methodological Answer:

  • Accelerated Stability Testing: Incubate solutions (1 mg/mL) at pH 3, 7, and 10 (37°C for 14 days). Analyze degradation via LC-MS.
  • Kinetic Studies: Monitor hydrolysis rates using UV kinetics (240 nm) and calculate activation energy via Arrhenius plots .
  • Solid-State Stability: Store lyophilized powder at 25°C/60% RH and 40°C/75% RH for 3 months. Assess crystallinity via XRPD and moisture uptake by TGA .

What methodologies address discrepancies in biological activity data for this compound across studies?

Advanced Question
Methodological Answer:
Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use cell-free systems (e.g., enzyme inhibition assays) to isolate compound effects. For example, test inhibition of γ-aminobutyric acid transaminase at 1–100 μM .
  • Metabolite Profiling: Employ 14C^{14}C-labeled compound to track metabolic pathways and rule out off-target effects .
  • Batch Consistency: Compare activity across multiple synthesis batches using orthogonal methods (e.g., NMR, bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.